molecular formula C15H13NO2 B076528 2-Oxazolidinone, 3,4-diphenyl- CAS No. 13606-71-8

2-Oxazolidinone, 3,4-diphenyl-

Cat. No. B076528
CAS RN: 13606-71-8
M. Wt: 239.27 g/mol
InChI Key: JGXSWAULHGGZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazolidinone, 3,4-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazolidinone ring and two phenyl groups.

Mechanism Of Action

The mechanism of action of 2-Oxazolidinone, 3,4-diphenyl- is not fully understood. However, it is believed to work by inhibiting the synthesis of proteins in bacteria, fungi, and viruses. This inhibition leads to the death of the microorganisms and the prevention of their growth.

Biochemical And Physiological Effects

2-Oxazolidinone, 3,4-diphenyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Oxazolidinone, 3,4-diphenyl- in lab experiments is its broad-spectrum activity against microorganisms. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-Oxazolidinone, 3,4-diphenyl-. One potential area of focus is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Another area of focus is the investigation of its potential use in the treatment of cancer and other diseases. Further research is also needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-Oxazolidinone, 3,4-diphenyl- can be achieved through various methods. One of the most common methods is the reaction of 3,4-diphenyl-1,2,5-oxadiazole with chloroacetyl chloride in the presence of triethylamine. This reaction leads to the formation of 2-chloroacetyl-3,4-diphenyl-1,2-oxazolidin-5-one, which is then treated with sodium methoxide to obtain 2-Oxazolidinone, 3,4-diphenyl-.

Scientific Research Applications

2-Oxazolidinone, 3,4-diphenyl- has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

13606-71-8

Product Name

2-Oxazolidinone, 3,4-diphenyl-

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3,4-diphenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

JGXSWAULHGGZFZ-UHFFFAOYSA-N

SMILES

C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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